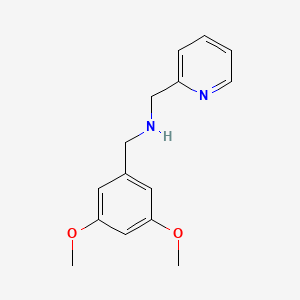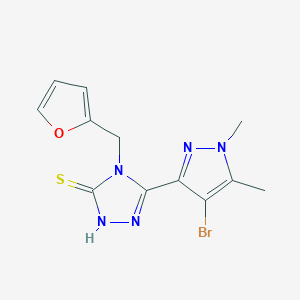
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. DMPEA has a molecular weight of 275.35 g/mol and a chemical formula of C16H19N2O2.
Wirkmechanismus
The mechanism of action of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is not fully understood. However, it is believed to act on various receptors in the body, including the serotonin receptor and the dopamine receptor. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been shown to have antioxidant effects by scavenging free radicals. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a controlled substance, and its use is regulated by law.
Zukünftige Richtungen
There are several future directions for the study of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to study its potential use as a drug target for various diseases. In addition, future studies could focus on improving the synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine to increase its yield and purity.
Conclusion:
In conclusion, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases and as a drug target for various diseases. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses.
Synthesemethoden
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 2-pyridinemethanamine. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain pure (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. The synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential use as a drug target for various diseases.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-12(8-15(9-14)19-2)10-16-11-13-5-3-4-6-17-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMTLDSQVRFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)

![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)


![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)


